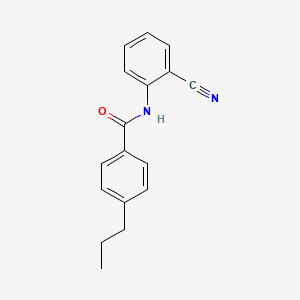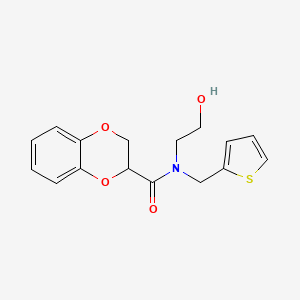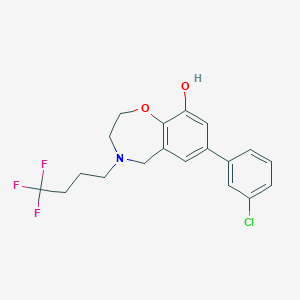![molecular formula C21H14N2O2S B5347390 2-[1-(4-nitrophenyl)-2-phenylvinyl]-1,3-benzothiazole](/img/structure/B5347390.png)
2-[1-(4-nitrophenyl)-2-phenylvinyl]-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(4-nitrophenyl)-2-phenylvinyl]-1,3-benzothiazole is a chemical compound that has been the subject of scientific research for its potential applications in various fields, including medicine and materials science. Also known as NBTh, this molecule is a member of the benzothiazole family, which has been extensively studied due to its diverse biological and chemical properties.
作用機序
The mechanism of action of NBTh in its various applications is not fully understood. However, it is believed that NBTh exerts its anticancer effects by inducing apoptosis in cancer cells through the activation of the caspase pathway. NBTh is also believed to act as a fluorescent probe by binding to metal ions and undergoing a conformational change that results in a change in fluorescence intensity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NBTh are not well characterized. However, it has been shown to be non-toxic to normal cells in vitro, suggesting that it may have a favorable safety profile for use in various applications.
実験室実験の利点と制限
The advantages of NBTh for use in lab experiments include its ease of synthesis, high purity, and diverse chemical and biological properties. However, limitations include its limited solubility in water and some organic solvents, which can make it difficult to work with in some applications.
将来の方向性
There are many potential future directions for research on NBTh. In medicine, further studies are needed to determine the optimal conditions for the use of NBTh as an anticancer agent, including the development of more efficient delivery methods. In materials science, research is needed to explore the full potential of NBTh as a building block for the synthesis of novel organic materials with unique electronic and optical properties. Additionally, studies are needed to further characterize the biochemical and physiological effects of NBTh to better understand its potential applications in various fields.
合成法
The synthesis of NBTh involves the condensation of 4-nitrobenzaldehyde and 2-phenylacetonitrile in the presence of ammonium acetate and glacial acetic acid. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of NBTh as a yellow crystalline powder with a melting point of 228-230°C.
科学的研究の応用
NBTh has been the subject of extensive scientific research due to its potential applications in various fields. In medicine, NBTh has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. NBTh has also been investigated for its potential as a fluorescent probe for the detection of metal ions in biological samples.
In materials science, NBTh has been studied for its potential as a photosensitizer in dye-sensitized solar cells. NBTh has also been investigated for its potential as a building block for the synthesis of novel organic materials with unique electronic and optical properties.
特性
IUPAC Name |
2-[(Z)-1-(4-nitrophenyl)-2-phenylethenyl]-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O2S/c24-23(25)17-12-10-16(11-13-17)18(14-15-6-2-1-3-7-15)21-22-19-8-4-5-9-20(19)26-21/h1-14H/b18-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCCWNAAUUPFDO-JXAWBTAJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C2=CC=C(C=C2)[N+](=O)[O-])\C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-(allyloxy)benzylidene]-2-(4-benzyl-1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5347331.png)

![ethyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5347344.png)


![ethyl 1-[2-(4-fluorophenoxy)ethyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5347361.png)
![N-isopropyl-2-{[4-morpholinyl(oxo)acetyl]amino}benzamide](/img/structure/B5347369.png)
![N-cyclopropyl-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5347377.png)
![N-[5-(aminosulfonyl)-2-ethoxyphenyl]benzamide](/img/structure/B5347385.png)

![N'-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5347404.png)

![2-isopropyl-4-methyl-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-1,3-thiazole-5-carboxamide](/img/structure/B5347419.png)